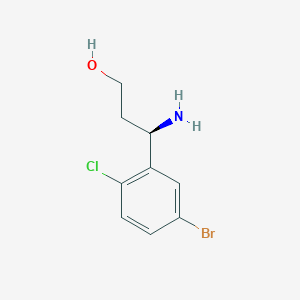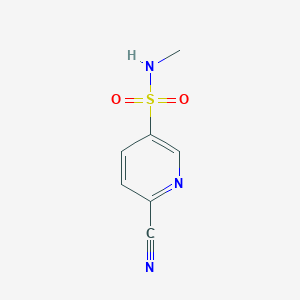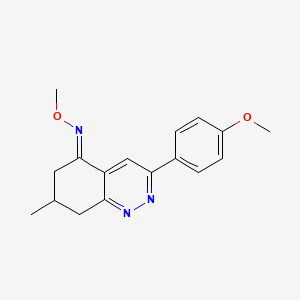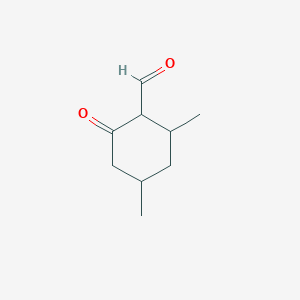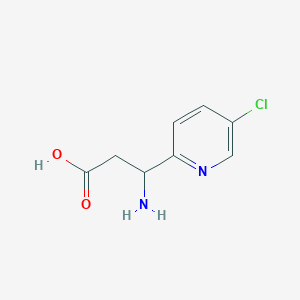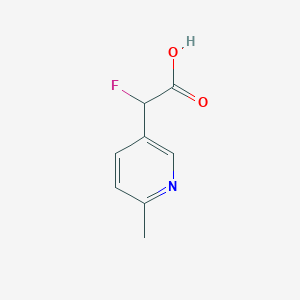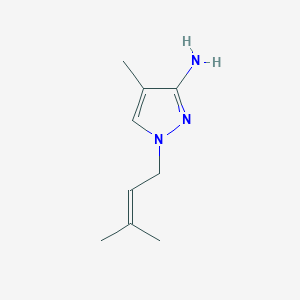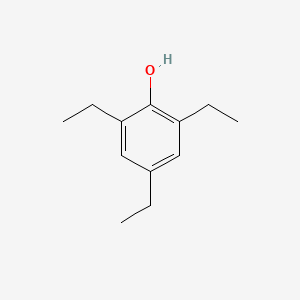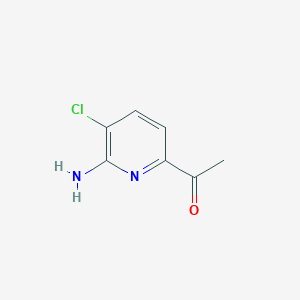
1-(6-Amino-5-chloropyridin-2-YL)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(6-Amino-5-chloropyridin-2-YL)ethanone is a chemical compound with the molecular formula C7H7ClN2O It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Amino-5-chloropyridin-2-YL)ethanone typically involves the chlorination of 2-acetylpyridine followed by amination. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the amination step may involve the use of ammonia or amine derivatives under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
1-(6-Amino-5-chloropyridin-2-YL)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce various substituted pyridine derivatives.
科学的研究の応用
1-(6-Amino-5-chloropyridin-2-YL)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in coordination chemistry.
Industry: It can be used in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 1-(6-Amino-5-chloropyridin-2-YL)ethanone involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting or modulating their activity. In coordination chemistry, it can form complexes with metal ions, affecting their reactivity and stability.
類似化合物との比較
Similar Compounds
1-(6-Chloropyridin-2-yl)ethanone: A similar compound with a chlorine atom instead of an amino group.
2-Acetylpyridine: A precursor in the synthesis of 1-(6-Amino-5-chloropyridin-2-YL)ethanone.
特性
分子式 |
C7H7ClN2O |
|---|---|
分子量 |
170.59 g/mol |
IUPAC名 |
1-(6-amino-5-chloropyridin-2-yl)ethanone |
InChI |
InChI=1S/C7H7ClN2O/c1-4(11)6-3-2-5(8)7(9)10-6/h2-3H,1H3,(H2,9,10) |
InChIキー |
LSMARRYRWXETAL-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=NC(=C(C=C1)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





